molecular formula C22H27N5O2 B2418500 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide CAS No. 1105225-60-2

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide

Cat. No.: B2418500
CAS No.: 1105225-60-2
M. Wt: 393.491
InChI Key: FCLHWGCBMPVQGM-UHFFFAOYSA-N
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Description

The compound 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide is a chemical entity with unique structural attributes that have attracted interest in various fields of scientific research. Its diverse applications range from chemistry and biology to potential therapeutic uses in medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves a multi-step process. Starting from easily available precursors, cyclopropylamine reacts with phenyl hydrazine to form the initial structure, which is then subjected to cyclization and functional group modifications to achieve the final product. The reaction conditions often involve the use of strong acids or bases, temperature control, and sometimes the use of catalysts to enhance the reaction efficiency.

Industrial Production Methods: : In an industrial setting, the production of 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide involves scaled-up versions of laboratory synthesis methods. This often includes batch processing techniques, stringent quality control measures, and the use of automated systems to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: : This compound is known to undergo various types of chemical reactions including oxidation, reduction, and substitution reactions. Its functional groups provide multiple reactive sites, allowing it to participate in a range of chemical transformations.

Common Reagents and Conditions: : Oxidation reactions typically involve reagents like potassium permanganate or hydrogen peroxide under controlled conditions. Reduction reactions might use reagents such as lithium aluminum hydride or sodium borohydride. Substitution reactions could involve halogenating agents or nucleophiles depending on the desired product.

Major Products Formed: : The major products formed from these reactions depend on the specific reactants and conditions employed. For instance, oxidation may yield carboxylated derivatives while reduction might lead to alcohol or amine derivatives. Substitution reactions can introduce various substituents on the aromatic or pyrazolo[3,4-d]pyridazin scaffold, creating a multitude of potential derivatives.

Scientific Research Applications

Chemistry: : In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its stable structure and reactive functional groups make it a valuable building block in organic synthesis.

Biology: : In biological research, this compound has been studied for its interaction with various enzymes and receptors. Its unique structure allows for specific binding and inhibition of certain biological targets, making it a useful tool in enzymology and molecular biology studies.

Medicine: : Potential therapeutic applications of this compound include its use as a lead compound in drug development

Industry: : In an industrial context, this compound can be used in the development of new materials or as a precursor in the synthesis of specialized chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar compounds to 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide include other pyrazolo[3,4-d]pyridazin derivatives. its unique cyclopropyl and phenyl substituents distinguish it from others, often resulting in different biological activities and chemical reactivities. The specific nature of its functional groups allows for distinct interactions with biological targets compared to other similar compounds such as 2-phenylpyrazolo[3,4-d]pyridazine or 2-(4-chlorophenyl)-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl acetate.

This compound’s structural uniqueness and versatile reactivity make it an invaluable asset across various fields of research and application.

Properties

IUPAC Name

2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N,N-di(propan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-14(2)26(15(3)4)19(28)13-25-22(29)21-18(20(24-25)16-10-11-16)12-23-27(21)17-8-6-5-7-9-17/h5-9,12,14-16H,10-11,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLHWGCBMPVQGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=N1)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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